![molecular formula C18H18N2O6S B2683253 Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate CAS No. 896306-61-9](/img/structure/B2683253.png)
Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate” is a chemical compound with the molecular formula C18H18N2O6S and a molecular weight of 390.411.
Synthesis Analysis
Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, similar compounds, such as “methyl 4-(methoxy(methyl)carbamoyl)benzoate”, are often used in laboratory settings2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18N2O6S. However, the specific structural details or 3D conformation are not provided in the search results.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not detailed in the search results. However, similar compounds are often involved in Suzuki–Miyaura cross-coupling reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the search results. Typically, these would include properties such as melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Photophysical Properties
Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives have been synthesized and investigated for their unique luminescence properties. The introduction of methoxy and cyano groups to the thiophenyl moiety significantly enhances the quantum yield of luminescence, demonstrating the potential of these compounds in developing advanced luminescent materials (Kim et al., 2021).
Chemical Reactivity and Applications
Studies have shown that certain derivatives of Methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate can cyclize in the presence of bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This reactivity highlights the compound's potential in synthetic chemistry for producing complex molecules with precise functionalities (Ukrainets et al., 2014).
Structural Analysis
The crystal structure of a closely related compound has been analyzed, revealing insights into its molecular configuration and the interactions that stabilize its structure. This analysis is crucial for understanding the compound's reactivity and properties, paving the way for its application in material science and catalysis (Moser et al., 2005).
Advanced Material Synthesis
The compound has shown potential in the synthesis of advanced materials, such as in the methoxycarbonylation of alkynes catalyzed by palladium complexes. This process demonstrates its utility in creating unsaturated esters or α,ω-diesters, showcasing the versatility of methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate derivatives in organic synthesis and industrial applications (Magro et al., 2010).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the search results. It’s always important to handle chemical compounds with appropriate safety measures.
Direcciones Futuras
The future directions or potential applications for this compound are not specified in the search results. The utility of a compound often depends on the context of its use, such as in pharmaceutical development, materials science, or chemical synthesis.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, specific studies or databases should be consulted.
Propiedades
IUPAC Name |
methyl 4-[[3-(methoxycarbonylcarbamoyl)-4,5-dimethylthiophen-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-9-10(2)27-16(13(9)15(22)20-18(24)26-4)19-14(21)11-5-7-12(8-6-11)17(23)25-3/h5-8H,1-4H3,(H,19,21)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYIIVAMOFEZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(=O)OC)NC(=O)C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-((methoxycarbonyl)carbamoyl)-4,5-dimethylthiophen-2-yl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(Benzyloxy)phenyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2683170.png)
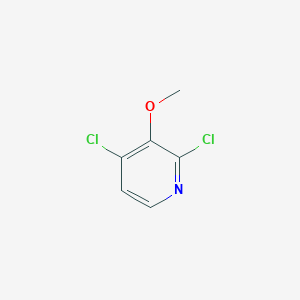

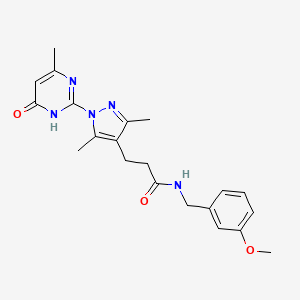
![3-[(4-fluorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2683176.png)
![1-(2-((2-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2683178.png)
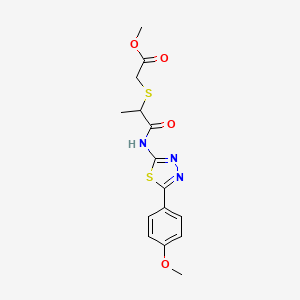
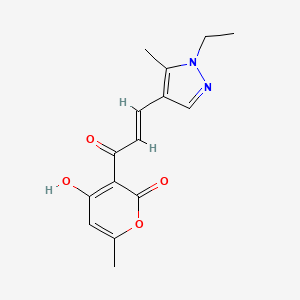

![1-(4-bromophenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2683185.png)
![2-{[1-(3-Methylpyrazin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2683187.png)
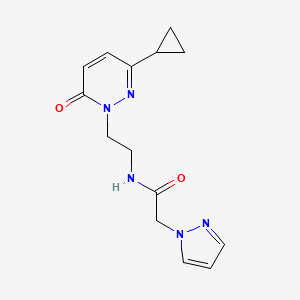
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2683191.png)
![N-([2,3'-bifuran]-5-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2683193.png)